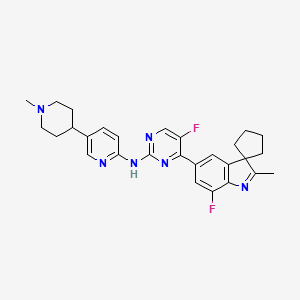
CDK4/6/1 Inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crozbaciclib is a synthetic organic compound classified as a cyclin-dependent kinase inhibitor. It is primarily investigated for its potential use in cancer therapy, particularly for its ability to inhibit the activity of cyclin-dependent kinases 4 and 6. These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to the suppression of tumor cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of crozbaciclib involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of crozbaciclib may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions: Crozbaciclib undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of new functionalized derivatives .
Scientific Research Applications
Crozbaciclib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.
Biology: Investigated for its effects on cellular processes, including cell proliferation, apoptosis, and DNA repair.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, particularly those that are resistant to conventional therapies.
Industry: Utilized in the development of new drugs and as a reference compound in pharmacological studies
Mechanism of Action
Crozbaciclib exerts its effects by selectively inhibiting cyclin-dependent kinases 4 and 6. These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting their activity, crozbaciclib induces cell cycle arrest, leading to the suppression of tumor cell proliferation. The molecular targets include the retinoblastoma protein pathway, which is crucial for cell cycle regulation .
Comparison with Similar Compounds
Abemaciclib: Another cyclin-dependent kinase 4 and 6 inhibitor used in cancer therapy.
Ribociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6, approved for the treatment of breast cancer.
Palbociclib: A well-known cyclin-dependent kinase 4 and 6 inhibitor used in combination with other therapies for breast cancer
Uniqueness of Crozbaciclib: Crozbaciclib is unique in its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors such as glioblastoma multiforme. Its high potency and selectivity for cyclin-dependent kinases 4 and 6 also contribute to its potential as an effective cancer therapeutic .
Properties
CAS No. |
2099128-41-1 |
|---|---|
Molecular Formula |
C28H30F2N6 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
5-fluoro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-N-[5-(1-methylpiperidin-4-yl)pyridin-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C28H30F2N6/c1-17-28(9-3-4-10-28)21-13-20(14-22(29)26(21)33-17)25-23(30)16-32-27(35-25)34-24-6-5-19(15-31-24)18-7-11-36(2)12-8-18/h5-6,13-16,18H,3-4,7-12H2,1-2H3,(H,31,32,34,35) |
InChI Key |
AEFFENQISAXIKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C13CCCC3)C=C(C=C2F)C4=NC(=NC=C4F)NC5=NC=C(C=C5)C6CCN(CC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


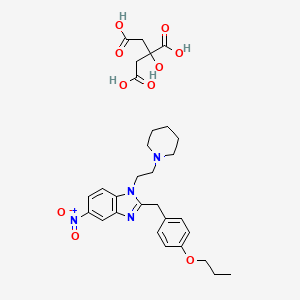
![[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B10830799.png)
![5-chloro-2-[[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(2-oxo-3H-1,3,4-oxadiazol-5-yl)propyl]sulfamoyl]benzamide](/img/structure/B10830802.png)
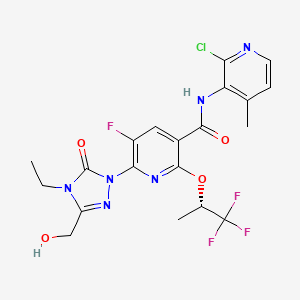
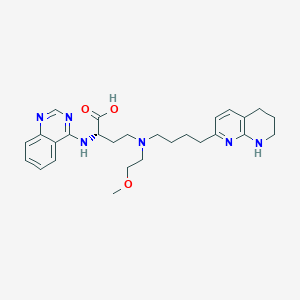
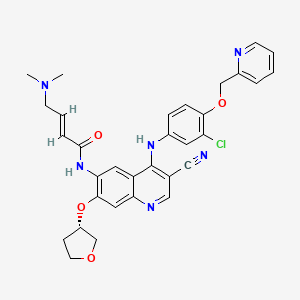
![1-[(3R)-3-[4-amino-3-[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B10830828.png)
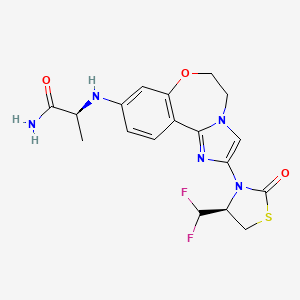

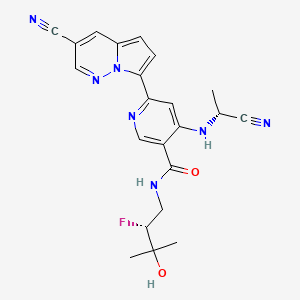
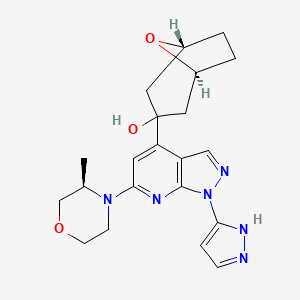
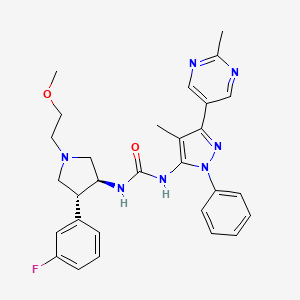
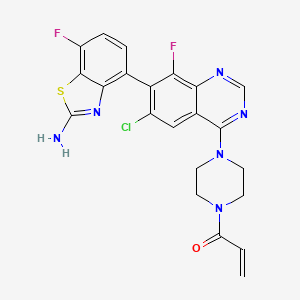
![4'-{[5-amino-3-(4-sulfamoylanilino)-1H-1,2,4-triazole-1-carbonyl]amino}-4-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B10830884.png)
